4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride
Description
Properties
IUPAC Name |
6-(3-aminophenyl)-1H-pyrimidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O.2ClH/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9;;/h1-6H,11H2,(H,12,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDRMUJYSHDEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=NC(=O)N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride typically involves the reaction of 3-aminobenzonitrile with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the compound required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride has been investigated for its potential anticancer properties. Research indicates that derivatives of pyrimidine compounds can inhibit various kinases involved in cancer progression. For instance, studies have shown that modifications to the pyrimidine structure can enhance selectivity and potency against specific cancer cell lines .
Kinase Inhibition
The compound has been identified as a promising candidate for kinase inhibition, particularly in the context of the PI3K-AKT-mTOR signaling pathway, which is crucial in cancer biology. Inhibitors targeting this pathway have shown efficacy in reducing tumor growth in preclinical models . The ability to modulate these pathways positions this compound as a potential therapeutic agent in oncology.
Table 1: Summary of Research Findings on this compound
Pharmacological Insights
Pharmacokinetics and Bioavailability
Research emphasizes the importance of pharmacokinetic properties in the development of effective therapeutics. Modifications to enhance solubility and bioavailability are critical for improving the clinical utility of this compound. Studies suggest that salt forms (e.g., dihydrochloride) can significantly impact the compound's pharmacokinetic profile, leading to prolonged half-life and better therapeutic outcomes .
Therapeutic Applications
The compound has been proposed for use in treating various conditions, including:
- Cancer : As an inhibitor targeting specific kinases involved in tumor growth.
- Inflammatory Diseases : Potential applications in managing inflammatory responses due to its modulatory effects on immune pathways.
- Thromboembolic Disorders : Serving as a precursor for anticoagulant agents, enhancing their efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at Positions 4 and 6
The biological activity of pyrimidinone derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Substituent Effects on Pyrimidin-2(1H)-one Derivatives
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminophenyl group in the target compound is electron-donating, which may enhance binding to targets requiring polar interactions.
- Hydrogen Bonding : The hydroxyl group in 4c offers additional hydrogen-bonding sites, which could explain its anthelmintic efficacy compared to nitro or chloro derivatives .
Thione vs. One Derivatives
Replacing the carbonyl oxygen with sulfur (thione) alters electronic properties and molecular packing:
- The thione derivative 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione exhibits a planar dihydropyrimidine ring with a dihedral angle of 86.62° between the pyrimidine and benzene rings. This contrasts with its para-isomer (89.59°), suggesting meta-substitution favors slightly better planarity .
Salt Forms and Solubility
The dihydrochloride salt form of the target compound likely improves aqueous solubility compared to free bases or neutral analogues. For example, GSK3368715 (dihydrochloride) (CAS: 126869-04-3) is a structurally complex pyrimidinone derivative marketed as a dihydrochloride salt, emphasizing the role of salt formation in optimizing drug-like properties .
Structure-Activity Relationships (SAR)
- Amino Group Positioning: The meta-aminophenyl group in the target compound may offer superior target engagement compared to para-substituted analogues due to reduced steric hindrance .
- Dihydrochloride Salts : Salt formation mitigates the poor solubility of free bases, as seen in the target compound and GSK3368715 , enhancing pharmacokinetic profiles .
Biological Activity
4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrimidinone core substituted with an amino group on the phenyl ring. This configuration is crucial for its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For instance, compounds similar to this compound have shown significant inhibition of CDK2 and CDK4, leading to reduced proliferation in various human tumor cell lines.
Table 1: CDK Inhibition Potency of Pyrimidine Derivatives
| Compound | CDK2 IC50 (µM) | CDK4 IC50 (µM) |
|---|---|---|
| This compound | 12.5 | 15.0 |
| Roscovitine | 0.5 | 0.8 |
| PYK2104 | 1.0 | 1.5 |
The above table illustrates the relative potency of the target compound compared to established inhibitors like Roscovitine and PYK2104, indicating a promising profile for further development as an anticancer agent .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. It has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant efficacy.
Table 2: Antibacterial Activity of Pyrimidine Derivatives
| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |
|---|---|---|
| This compound | 0.025 | 0.050 |
| Control (Ampicillin) | 0.005 | 0.010 |
These results indicate that the compound possesses noteworthy antibacterial properties comparable to traditional antibiotics .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrimidine derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The target compound has shown promising results in inhibiting COX-1 and COX-2 activities.
Table 3: COX Inhibition Potency of Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 28.39 | 23.80 |
| Diclofenac | 0.25 | 0.30 |
This table suggests that while the compound is less potent than established anti-inflammatory drugs like Diclofenac, it still exhibits significant inhibitory activity against COX enzymes .
Case Studies and Research Findings
In a recent study focusing on structure-activity relationships (SARs), modifications to the pyrimidine scaffold were explored to enhance biological activity further. The introduction of electron-donating groups was found to improve both anticancer and antibacterial activities significantly.
Key Findings:
- Modification Effects : Substituents such as methoxy groups enhanced the potency against P-glycoprotein (P-gp), improving drug accumulation in resistant cancer cells .
- Combination Therapies : The compound's ability to inhibit P-gp suggests potential for use in combination therapies with conventional chemotherapeutics like doxorubicin, enhancing their effectiveness against resistant tumors .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 4-(3-aminophenyl)pyrimidin-2(1H)-one dihydrochloride, and how can one-pot methods be optimized?
- The compound can be synthesized via one-pot condensation reactions, leveraging dihydropyrimidinone scaffolds as intermediates. A typical approach involves reacting substituted aryl aldehydes with aminonicotinamide derivatives under acidic conditions (e.g., concentrated HCl in DMF) . Optimization may include adjusting stoichiometry, solvent polarity, and reaction temperature to improve yield. For example, cold NH₄OH solutions are often used to precipitate intermediates .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography is essential for confirming the molecular structure, particularly the dihydrochloride salt formation and hydrogen bonding patterns. Single-crystal diffraction data (e.g., space group, unit cell parameters) should be collected using synchrotron or lab-based diffractometers . NMR spectroscopy (¹H, ¹³C) can verify aromatic proton environments and amine functionality, while FT-IR identifies NH and carbonyl stretching vibrations .
Q. How should researchers handle safety risks associated with this compound during synthesis?
- Follow GHS guidelines for unclassified but potentially hazardous substances. Use fume hoods to avoid inhalation, wear nitrile gloves, and immediately rinse skin/eyes with water upon contact. Emergency protocols include seeking medical advice if irritation persists .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Begin with antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination) or enzyme inhibition assays (e.g., kinase targets). Ensure proper solvent controls (DMSO/PBS) and replicate experiments to assess dose-response relationships .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this compound?
- Quantum chemical calculations (e.g., DFT) can model reaction energetics and transition states to identify rate-limiting steps. Tools like Gaussian or ORCA enable visualization of electron density maps and orbital interactions. Pairing this with machine learning-driven parameter screening (e.g., solvent effects, catalysts) reduces experimental trial-and-error .
Q. What statistical experimental design (DoE) methods minimize synthesis variables while maximizing yield?
- Use response surface methodology (RSM) or factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time. For example, a Central Composite Design (CCD) can optimize HCl concentration and solvent ratios, with ANOVA validating significant factors .
Q. How can contradictory structural data (e.g., crystallographic vs. NMR results) be resolved?
- Cross-validate using complementary techniques:
- Compare X-ray-derived bond lengths with DFT-optimized geometries .
- Perform dynamic NMR experiments to detect tautomeric equilibria or proton exchange phenomena that may explain discrepancies .
Q. What strategies improve the compound’s stability under varying pH and temperature conditions?
- Conduct accelerated stability studies (ICH Q1A guidelines) using HPLC to monitor degradation products. Lyophilization or salt formation (e.g., switching to a mesylate salt) may enhance solubility and thermal stability. pH-dependent degradation kinetics can be modeled using Arrhenius plots .
Q. How can membrane separation technologies purify this compound from complex reaction mixtures?
- Employ nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) to separate the dihydrochloride salt from smaller byproducts. Optimize transmembrane pressure and solvent polarity to maximize flux and selectivity .
Methodological Notes
- Synthesis References : Prioritize peer-reviewed protocols over commercial databases to avoid bias .
- Data Reproducibility : Archive raw crystallographic data (CIF files) and NMR spectra in public repositories (e.g., Cambridge Structural Database, Zenodo) .
- Ethical Compliance : Adhere to institutional biosafety protocols for handling reactive intermediates and hazardous solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
